Forchlorfenuron

Descripción general

Descripción

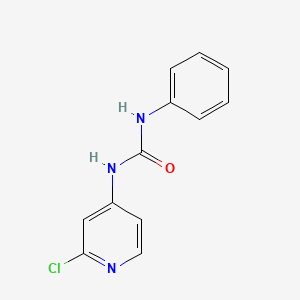

Forchlorfenuron is a member of the class of phenylureas that is urea substituted by a phenyl group and a 2-chloropyridin-4-yl group at positions 1 and 3 respectively. It is a plant growth regulator widely used in agriculture for improving fruit quality and fruit size. It has a role as a plant growth regulator. It is a member of phenylureas and a monochloropyridine.

This compound is a diphenylurea-derivative cytokinin growth stimulating substance used as plant growth regulator (PGR) to enhance fruit set, size and increase yields. It is absorbed by most plant parts and acts synergistically with natural auxins to promote cell division and growth. It has been approved for use on kiwi fruit and grapes in the USA, and it has been associated with exploding watermelons in China. Forchlorfenuronis is commonly used in horticulture to stimulate the growth of kiwi fruit and grapes.

Mecanismo De Acción

Target of Action

Forchlorfenuron (also known as CPPU) is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives . It is known to interact with several targets, including septins , and it has been shown to affect the MAPK signaling pathway, specifically the MKK3/p38/ATF-2 pathway .

Mode of Action

This compound works by inhibiting cytokine oxidase, a regulator of cytokinin activity . This inhibition leads to an increase in plant growth. It also interacts with the MKK3/p38/ATF-2 signaling pathway, leading to the activation of the p38-MAP kinase, upstream kinases MKK3, and the transcription factor ATF-2 .

Biochemical Pathways

This compound affects several biochemical pathways. It accelerates sugar metabolism by increasing the content of sucrose through increasing the transcripts of genes such as SUSY, HK, and FK in sucrose metabolism . It also affects the synthesis and signal transduction of auxin and gibberellins . In addition, it increases the expression of cyclin genes, related to cell division .

Pharmacokinetics

It is known that this compound is a very persistent compound and has a high potential for particle-bound transport .

Result of Action

This compound has several molecular and cellular effects. It promotes cell division and growth, leading to an increase in fruit size . It also induces cellular apoptosis and increases intracellular reactive oxygen species (ROS), indicating the participation of oxidative stress . Furthermore, it significantly impairs mitochondrial respiration and mediates a metabolic shift toward glycolysis .

Action Environment

The action of this compound can be influenced by environmental factors. For example, lower storage temperatures can reduce the degradation rate of this compound .

Análisis Bioquímico

Biochemical Properties

Forchlorfenuron interacts with various enzymes, proteins, and other biomolecules. For instance, three different monoclonal antibodies were employed for the production of immunosorbents, based on Sepharose gel beads, which were characterized in terms of loading capacity, solvent resistance, and repeatability for its use in solid-phase extraction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viabilities in a time-concentration manner in HepaRG cells . It induced cellular apoptosis and increased intracellular reactive oxygen species, indicating the participation of oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to disrupt SEPT9_i1 filaments and inhibit HIF-1 . It remarkably changed SEPT9_i1 organization and subcellular localization, i.e., from long structured to short filaments translocalized from the nucleus to the cell periphery .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, the greatest contribution of this compound treatment to fruit growth occurred at 28 to 42 days after bloom (DAB) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, juvenile rats were found to be more sensitive to this compound than adult rats, indicating potential safety risks of this compound in minors .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to accelerate sugar metabolism by increasing the content of sucrose through increasing the transcripts of genes such as SUSY, HK, and FK in sucrose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues in specific ways. For instance, the majority of this compound was detected in the exocarp and mesocarp regions of oriental melon and decreased within two days after application .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This compound has been shown to affect the filamentous structures and subcellular localization of SEPT9_i1 .

Actividad Biológica

Forchlorfenuron (FCF), also known as CPPU (1-(2-chloro-4-pyridyl)-3-phenylurea), is a synthetic plant growth regulator that has garnered attention for its diverse biological activities, particularly in agriculture and cancer research. This article explores the biological activity of FCF, highlighting its mechanisms of action, effects on plant growth, and potential therapeutic applications in oncology.

FCF acts primarily as a cytokinin, promoting cell division and growth in plants. Recent studies have elucidated its molecular mechanisms, revealing that FCF inhibits mitochondrial respiration, which alters cellular energy dynamics. This inhibition leads to a metabolic shift towards glycolysis, making cells more susceptible to glycolytic inhibitors. Notably, FCF has been shown to induce the degradation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival and proliferation .

Key Findings:

- Mitochondrial Inhibition: FCF impairs mitochondrial function, resulting in decreased ATP production and increased cellular oxygen levels .

- HIF-1α Regulation: The compound promotes the degradation of HIF-1α, linking it to reduced tumor growth and enhanced sensitivity to existing cancer therapies .

- Impact on Cancer Cell Lines: FCF inhibits proliferation, migration, and invasion in various cancer cell lines including ovarian and endometrial cancers .

Effects on Plant Growth

In agricultural applications, FCF is used to enhance fruit size and quality. Studies have demonstrated that foliar application of FCF can significantly increase yields in crops such as rice and grapes. For example, a study reported that a foliar spray of FCF at 3640 g/ha resulted in increased grain and straw yields compared to untreated controls .

Summary of Agronomic Studies:

| Crop | Application Rate | Yield Increase |

|---|---|---|

| Rice | 3640 g/ha | Grain: 4745 kg/ha |

| Straw: 7290 kg/ha | ||

| Grapes (Verdejo) | 15 mg/L after bloom | Improved fruit quality |

Pharmacokinetics

Pharmacokinetic studies have shown that juvenile rats exhibit higher sensitivity to FCF compared to adults. In a study assessing the pharmacokinetics of FCF, juvenile rats had a greater area under the plasma concentration-time curve (AUC) and longer mean residence times than adults when administered similar doses . This finding underscores the need for careful consideration regarding the safety of FCF use in younger populations.

Case Studies

- Cancer Research : A study explored the effects of FCF on ovarian cancer cell lines, demonstrating that it significantly reduced cell viability and proliferation. The analogs developed from FCF exhibited even greater efficacy than the parent compound .

- Agricultural Impact : In field trials with Verdejo grapes, FCF application led to enhanced agronomic performance and improved composition of the fruit, indicating its potential as an effective growth regulator in viticulture .

Aplicaciones Científicas De Investigación

Introduction to Forchlorfenuron

This compound, also known as CPPU (N-(2-chloro-4-pyridinyl)-N'-(phenyl)urea), is a synthetic plant growth regulator classified as a phenylurea compound. It is primarily utilized in agriculture to enhance fruit size, improve fruit set, and increase cluster weight in various crops, particularly grapes and kiwifruit. Additionally, recent research has explored its potential applications in cancer treatment due to its cytotoxic effects on certain cell lines.

Fruit Size and Quality Enhancement

This compound is widely recognized for its ability to promote fruit growth and enhance quality. It acts as a cytokinin, stimulating cell division and lateral growth in plants. This compound has been registered for use on grapes and kiwifruit, where it significantly improves fruit size and storage capabilities. The application rates vary depending on the crop:

- Grapes : 8-10 grams active ingredient per acre maximizes berry size.

- Kiwifruit : Application rates range from 2 to 8 grams active ingredient per acre.

The timing of application is crucial; this compound is typically applied during the post-bloom growth stages directly to flowers or developing fruits to achieve optimal results .

Case Studies

- Grapes : A study demonstrated that applying this compound increased berry size significantly compared to untreated controls. This effect was particularly pronounced in grape varieties that do not respond well to gibberellic acid treatments.

- Kiwifruit : Research indicated that this compound treatment resulted in larger kiwifruits with improved storage characteristics, which are essential for marketability.

- Chinese Bayberry : In trials involving Chinese bayberry, this compound was shown to improve yield and control fungal diseases like gray mold, showcasing its dual role as both a growth regulator and a fungicide .

Environmental Impact

Despite its benefits, the persistence of this compound and its metabolites in the environment has raised concerns. Studies have detected residues in fruits, water, and sediments, indicating potential ecological risks . The effects of these residues on non-target organisms are an area of ongoing research.

Medical Applications

Recent studies have unveiled the potential of this compound analogs in cancer treatment. This compound exhibits cytotoxic properties against various cancer cell lines, including ovarian and endometrial cancers. Research findings include:

- Mechanism of Action : this compound inhibits key pathways associated with cancer cell survival, including HIF-1α and HER2 signaling.

- Analog Development : Structural modifications of this compound have resulted in more potent analogs that demonstrate enhanced anti-proliferative effects against cancer cells compared to the parent compound .

Case Studies

- Ovarian Cancer : In vitro studies showed that this compound reduced cell viability in ovarian cancer cell lines at concentrations between 100-300 µM.

- Endometrial Cancer : Analog compounds derived from this compound were found to suppress HER2 expression effectively at lower concentrations than the original compound.

- In Vivo Models : Animal studies indicated that treatment with this compound could inhibit tumor growth, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis of Applications

| Application Area | Benefits | Challenges |

|---|---|---|

| Agriculture | Enhanced fruit size and quality | Environmental persistence and residue concerns |

| Medical Research | Cytotoxic effects on cancer cells | Need for further clinical testing |

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLRLUVLMHHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034634 | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

FLASH POINT, °F: >200 Pensky Martin Closed Cup /Kim Blue Plant Growth Regulator/ | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 119 g/L, ethanol 149 g/L, acetone 127 g/L, chlorofrom 2.7 g/LApplied at 1-1000 ppm, depending on crop., In water = 39 mg/L (pH 6.4, 21 °C) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3839 at 25 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.45X10-10 mm Hg at 25 °C (gas saturation method) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Septins are filamentous GTPases that associate with cell membranes and the cytoskeleton and play essential roles in cell division and cellular morphogenesis. Septins are implicated in many human diseases including cancer and neuropathies. Small molecules that reversibly perturb septin organization and function would be valuable tools for dissecting septin functions and could be used for therapeutic treatment of septin-related diseases. Forchlorfenuron is a plant cytokinin previously shown to disrupt septin localization in budding yeast. However, it is unknown whether forchlorfenuron directly targets septins and whether it affects septin organization and functions in mammalian cells. Here, we show that forchlorfenuron alters septin assembly in vitro without affecting either actin or tubulin polymerization. In live mammalian cells, forchlorfenuron dampens septin dynamics and induces the assembly of abnormally large septin structures. Forchlorfenuron has a low level of cytotoxicity, and these effects are reversed upon forchlorfenuron washout. Significantly, forchlorfenuron treatment induces mitotic and cell migration defects that phenocopy the effects of septin depletion by small interfering RNA., It promotes cell division, differentiation and development; induces budding of callus, and controls apical dominance; breaks dormancy of lateral buds and promotes germination; delays ageing process and maintains chlorophyll in excised leaves; regulates the transport of nutrients; promotes fruit formation, etc. | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

68157-60-8 | |

| Record name | Forchlorfenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68157-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forchlorfenuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068157608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloro-4-pyridinyl)-N'-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORCHLORFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62IP7463J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165-170 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does forchlorfenuron exert its effects on plants?

A1: this compound is a synthetic phenylurea derivative that acts as a plant growth regulator with strong cytokinin-like activity. [] It promotes cell division and cell enlargement, leading to increased fruit size, particularly in grapes and kiwifruit. [] While the exact mechanisms are still under investigation, this compound is thought to mimic the action of natural cytokinins, influencing gene expression and regulating various physiological processes in plants.

Q2: Can the application of this compound impact the taste of fruits?

A2: Yes, this compound application, particularly at higher doses, has been linked to a bitter taste in oriental melons. [] This bitterness is attributed to the accumulation of cucurbitacins, primarily cucurbitacin B. [] Interestingly, this compound application was also observed to decrease the concentration of arvenin I, another cucurbitacin that contributes to bitterness, in oriental melons. []

Q3: How does this compound affect the starch content in yam tubers?

A3: Studies have shown that the combined application of this compound and multi-effect triazole (MET) can increase the activity of enzymes involved in starch synthesis, including ADP-Glc pyrophosphorylase, soluble starch synthase, and soluble starch branching enzyme. [] This enhanced enzyme activity ultimately leads to increased starch content in yam tubers. []

Q4: Can this compound induce parthenocarpic fruit formation?

A4: Yes, applying this compound to female cucumber flowers before and during anthesis can induce parthenocarpic (seedless) fruit formation. [] This process is linked to the upregulation of cytokinin-responsive genes in the treated flowers. []

Q5: What is the chemical structure of this compound?

A5: this compound is a phenylurea derivative. Its chemical name is 1-(2-chloro-4-pyridyl)-3-phenylurea.

Q6: What analytical techniques are commonly used to determine this compound residues in food?

A6: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) [, , , , , ] and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). [, , ] The choice depends on the desired sensitivity and selectivity needed for the specific application.

Q7: Can surface-enhanced Raman spectroscopy (SERS) be used to detect this compound?

A7: Yes, SERS coupled with gold nanosubstrates has shown promise for the rapid detection and characterization of this compound residues in fruits like grapes. [, ] This technique offers advantages in terms of speed and simplicity compared to traditional chromatographic methods.

Q8: How is this compound usually extracted from plant samples for analysis?

A8: Common extraction solvents include acetonitrile [, ] and acetone. [] For cleanup and purification before analysis, various methods are employed, including solid-phase extraction (SPE) with different cartridges (e.g., C18, Florisil, PSA), [, , , , ] the QuEChERS method, [, , ] and matrix solid-phase dispersion extraction (MSPD). []

Q9: How quickly does this compound degrade in the environment?

A9: this compound exhibits relatively rapid degradation in different environmental compartments. Studies have investigated its hydrolysis, photolysis, and metabolism in soil, plants, and animals. [] For example, the half-life of this compound in cucumbers and red soil was found to be in the range of 5.5-8.4 days and 6.5-12.7 days, respectively, depending on the specific location and environmental conditions. []

Q10: What are the potential environmental concerns associated with this compound use?

A10: Although this compound degrades relatively quickly, its widespread use in agriculture raises concerns about potential impacts on ecosystems. Research is ongoing to understand its effects on non-target organisms and its long-term fate in the environment. []

Q11: What are some common formulations of this compound for agricultural use?

A12: this compound is available in various formulations, including soluble granules [] and effervescent granules/tablets. [] These formulations are designed for easy dissolution in water, accurate metering, and convenient application in agricultural settings.

Q12: How is this compound typically applied to crops?

A13: this compound is commonly applied as a foliar spray, a dip treatment for fruits, or a seed treatment. [, , ] The specific method and timing of application depend on the crop and the desired effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.